
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a tool for studying the endocannabinoid system.
Mecanismo De Acción
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is found primarily in the brain and central nervous system. It binds to these receptors and activates a signaling pathway that leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and mood. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play a role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide in laboratory experiments has several advantages, including its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its use is also limited by its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several potential future directions for research on 7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide, including the development of new analogs and derivatives with improved pharmacological properties and the study of its potential therapeutic applications in the treatment of pain, inflammation, and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of 7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide and the endocannabinoid system as a whole.
Métodos De Síntesis
The synthesis of 7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 1,3-benzodioxole with cyclopentyl magnesium bromide, followed by the addition of cyanogen bromide and chlorination with thionyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
7-chloro-N-(1-cyanocyclopentyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-10-5-9(6-11-12(10)20-8-19-11)13(18)17-14(7-16)3-1-2-4-14/h5-6H,1-4,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPZAUZDOBSIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-4-[[1-(2-methylsulfanylphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2378490.png)

![1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethanone](/img/structure/B2378492.png)
![N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea](/img/structure/B2378493.png)
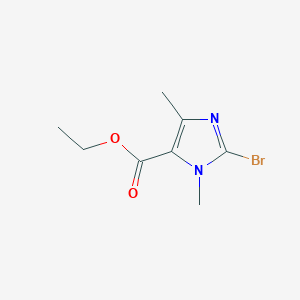
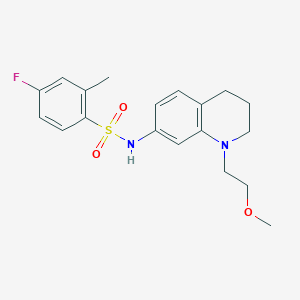

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2378501.png)
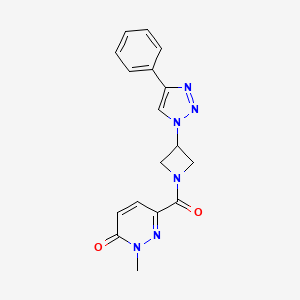
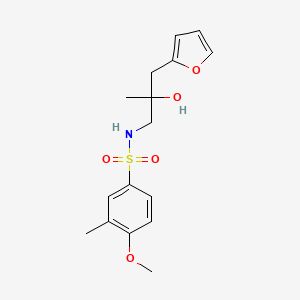
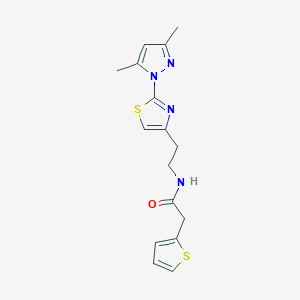
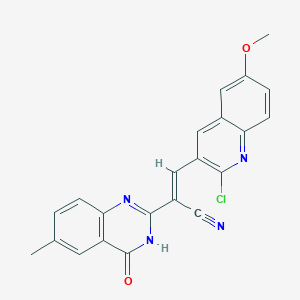
![N-(2,2-di(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2378507.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2378510.png)